1-Bromoindole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60422-52-8 |
|---|---|
Molecular Formula |
C8H6BrN |
Molecular Weight |
196.04 g/mol |
IUPAC Name |
1-bromoindole |
InChI |
InChI=1S/C8H6BrN/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H |
InChI Key |
MXQJQZOSVMJABL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CN2Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2Br |
Origin of Product |
United States |
Reactivity Profile and Mechanistic Insights of 1 Bromoindole
Reactivity of the N-Bromine Moiety
The nitrogen-bromine (N-Br) bond in 1-bromoindole is a key determinant of its chemical behavior, imparting a distinct reactivity profile compared to its C-brominated isomers or the parent indole (B1671886) molecule.
Electrophilic Character of the N-Br Bond
The N-Br bond in this compound is polarized, with the bromine atom bearing a partial positive charge, making it an electrophilic bromine source. This characteristic is attributed to the electron-withdrawing nature of the nitrogen atom within the indole ring system. As a result, this compound can act as a brominating agent for various nucleophiles. For instance, N-bromo compounds are known to be effective in selectively brominating activated positions in unsaturated systems. manac-inc.co.jp
Nucleophilic Displacement Reactions at N1
The electrophilic nature of the bromine atom in this compound also renders the nitrogen atom susceptible to nucleophilic attack, leading to displacement of the bromide ion. This reactivity is somewhat unusual for indole derivatives but has been observed in related systems. For example, studies on 1-hydroxyindoles have shown that the nitrogen atom can undergo nucleophilic substitution. nii.ac.jpclockss.org This suggests that under appropriate conditions, a nucleophile can attack the N1 position of this compound, resulting in the formation of a new N-substituted indole and a bromide ion. This type of reaction expands the synthetic utility of this compound beyond its role as a simple bromine donor.
Electronic and Steric Influences on this compound Reactivity
The reactivity of this compound is not solely dictated by the N-Br bond but is also significantly influenced by the electronic properties of the indole ring and steric factors.
Indole Ring Activation and Deactivation in Transformations
The indole ring is generally considered an electron-rich aromatic system, making it highly susceptible to electrophilic attack, particularly at the C3 position. researchgate.netlibretexts.org However, the presence of the bromine atom at the N1 position alters this reactivity. The electronegative bromine atom can exert an electron-withdrawing inductive effect, which deactivates the indole ring towards electrophilic substitution compared to the parent indole. masterorganicchemistry.comlibretexts.org
Regioselectivity in Subsequent Reactions of this compound
When this compound participates in reactions where the indole ring itself is the nucleophile, the regioselectivity of the attack is a critical consideration. For electrophilic substitution on the indole ring, the C3 position is generally the most favored site of attack due to the stability of the resulting intermediate. libretexts.orgchegg.com
However, the presence of the N-bromo group can influence this preference. Steric hindrance from the bromine atom at the N1 position could potentially disfavor attack at the adjacent C2 and C7 positions. bhu.ac.in Furthermore, the electronic effects of the N-bromo group can modulate the relative nucleophilicity of the different positions on the indole ring. For instance, electron-withdrawing groups can direct electrophilic attack to specific positions by deactivating others. In some cases, reactions can lead to a mixture of regioisomers, and the specific conditions, such as the nature of the electrophile and the solvent, can play a crucial role in determining the product distribution. masterorganicchemistry.com
Mechanistic Studies of this compound Transformations
Understanding the mechanisms of reactions involving this compound is essential for predicting its behavior and optimizing reaction conditions.
Mechanistic investigations into the bromination of indoles have provided insights that can be extrapolated to the reactivity of this compound. For example, the direct bromination of indole in dimethylformamide (DMF) is proposed to proceed through the formation of a brominium ion that is attacked by the electron-rich C3 position of the indole. researchgate.net
In reactions where this compound acts as a bromine source, the mechanism often involves the transfer of an electrophilic bromine atom ("Br+"). For instance, in the bromination of an alkene, the N-Br bond would cleave heterolytically, with the alkene π-bond attacking the bromine atom.
For nucleophilic displacement at the nitrogen, a plausible mechanism would involve the direct attack of a nucleophile on the nitrogen atom, proceeding through a transition state where the N-Br bond is breaking and the new N-nucleophile bond is forming, akin to an S_N2-type reaction. clockss.org The stability of the departing bromide ion makes this a feasible pathway.
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the reaction pathways and transition states in related indole chemistries, providing a deeper understanding of the factors controlling reactivity and regioselectivity. nih.gov
Computational Elucidation of Reaction Pathways and Transition States
The theoretical investigation of chemical reactions provides profound insights into their mechanisms, identifying the lowest energy path from reactants to products. Such studies involve locating the transition state, which is the configuration of maximum potential energy along the reaction coordinate. Modern computational chemistry employs methods like Density Functional Theory (DFT) to model these pathways. uib.norsc.org For complex reactions, the intrinsic reaction coordinate (IRC) is calculated to verify that the located transition state correctly connects the reactants and products. rsc.org
While specific computational studies detailing the reaction pathways and transition states originating from this compound are scarce, data from related bromo-substituted indole derivatives offer a valuable proxy. For example, a computational analysis of 5-Bromo-1H-indole-3-carboxaldehyde using DFT with various basis sets has been performed to determine its optimized geometric structure. researchgate.net This type of ground-state calculation is the first step in any subsequent exploration of reaction pathways. The optimized structural parameters, such as bond lengths and angles, are crucial for building an accurate model of the molecule's reactivity. researchgate.net
Below is a table of selected calculated structural parameters for a related compound, 5-Bromo-1H-indole-3-carboxaldehyde, which illustrates the type of data generated in computational studies. researchgate.net
| Parameter | Calculated Value (Å or °) | Parameter | Calculated Value (Å or °) |
|---|---|---|---|
| Bond Lengths (Å) | Bond Angles (°) | ||
| N1-C2 | 1.376 | C2-N1-C11 | 109.64 |
| C5-Br8 | 1.916 | N1-C11-C7 | 130.63 |
| C3-C12 | 1.445 | C3-C10-C11 | 107.03 |
| O9-C12 | 1.249 | C3-C12-O9 | 124.52 |
| Dihedral Angles (°) | |||
| C11-N1-C2-C3 | 0.00 | C2-C3-C10-C4 | -179.99 |
| C2-N1-C11-C7 | -180.00 | C2-C3-C12-O9 | 180.00 |
Investigation of Rate-Determining Steps and Intermediates
Another type of reactive intermediate that can be generated from bromoindoles is an indolyne. nih.gov For example, treatment of 5-bromoindole (B119039) with a strong base can generate 4,5-indolyne. nih.gov This highly reactive intermediate is then trapped by nucleophiles. nih.gov In such a sequence, the formation of the indolyne from the bromoindole is often the rate-determining step.
Applications of 1 Bromoindole As a Synthetic Building Block
1-Bromoindole in the Construction of Complex Indole (B1671886) Derivatives
The strategic placement of a bromine atom on the indole nitrogen atom in this compound significantly influences its chemical reactivity, enabling the synthesis of a diverse array of complex indole derivatives. This N-bromo substituent activates the indole core for subsequent transformations that might be challenging with an unsubstituted indole.
The indole nucleus possesses multiple sites for functionalization, including the C2 and C3 positions of the pyrrole (B145914) ring and the C4, C5, C6, and C7 positions of the benzenoid ring. nih.gov While direct C-H functionalization of the indole ring is a powerful strategy, it often presents challenges in controlling regioselectivity. acs.orgresearchgate.net The use of precursors like bromoindoles offers a reliable alternative for introducing substituents at specific positions. For instance, N-protected 3-bromoindole can be used to synthesize 3-substituted indoles. nih.gov Similarly, 4-bromoindole (B15604) and 6-bromoindole (B116670) are valuable starting materials for creating derivatives functionalized at the C4 and C6 positions, respectively. mit.eduresearchgate.net The synthesis of 7-bromoindole (B1273607) provides access to C7-functionalized tryptophans and tryptamines, which are components of several biologically active natural products. acs.org
The reactivity of the different positions on the indole ring can be influenced by the substituents present. For example, the presence of a methoxy (B1213986) group can enhance the reactivity of the indole nucleus. chim.it The synthesis of complex structures like the teleocidins, a class of indole alkaloids, has been achieved starting from 4-bromoindole. nih.gov
This compound and its isomers are instrumental in introducing a wide range of chemical functionalities onto the indole scaffold. These functionalities are crucial for modulating the biological activity and physicochemical properties of the resulting molecules. For example, bromoindoles can be converted to their corresponding borylated derivatives, which are versatile intermediates for introducing various substituents through Suzuki-Miyaura coupling reactions. nih.gov This approach has been used to synthesize 3-borylated indoles. nih.gov
Furthermore, the bromine atom can be displaced by various nucleophiles or participate in a variety of coupling reactions to introduce alkyl, aryl, vinyl, and other functional groups. This versatility is highlighted in the synthesis of various biologically active compounds, including anti-cancer, anti-HIV, and antimicrobial agents. chim.itacs.orgnih.gov The introduction of different functional groups can significantly impact the biological activity of the indole derivatives. For instance, studies on bromoindole carbaldehydes have shown that the position of the bromine atom influences their biological effects. oup.com
Functionalization at C2, C3, and Benzenoid Ring Positions
Cross-Coupling Reactions Involving this compound Scaffolds
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound and its isomers are excellent substrates for these transformations. researchgate.net These reactions have been extensively used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. pharmtech.com
Palladium-catalyzed cross-coupling reactions are among the most widely used methods in organic synthesis. nobelprize.orgacs.org The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, is particularly noteworthy for its mild reaction conditions and tolerance of a wide variety of functional groups. nobelprize.orgmdpi.com This reaction has been successfully applied to various bromoindole derivatives. rsc.orgrsc.orgnih.gov For instance, 5-bromoindole (B119039) can be coupled with a range of aryl boronic acids under aqueous conditions. nih.gov The Suzuki-Miyaura reaction has also been employed in the total synthesis of complex natural products like dragmacidin D, a bis-indole alkaloid. mdpi.com
Other palladium-catalyzed reactions, such as the Heck reaction (coupling with alkenes), Sonogashira reaction (coupling with terminal alkynes), and Stille reaction (coupling with organostannanes), have also been utilized with bromoindole substrates to create diverse molecular architectures. mdpi.comclockss.orgacs.org For example, a palladium-catalyzed reaction of a 3-bromoindole derivative with allylic esters in the presence of hexa-n-butyldistannane has been reported to produce 3-allylated indoles in high yields. clockss.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Bromoindoles
| Bromoindole Substrate | Coupling Partner | Catalyst System | Product Type | Reference(s) |
|---|---|---|---|---|
| 5-Bromoindole | Aryl boronic acids | Pd/SPhos | Biaryls | nih.gov |
| 3-Bromo-1-tosylindole-2-carboxylate | Allylic acetates/carbonates | PdCl2(dppf) / Hexa-n-butyldistannane | 3-Allylated indoles | clockss.org |
| 2-Acyl-3-bromoindoles | 4-Borylated isoxazoles | Pd(PPh3)4 | 2-Acyl-3-(isoxazol-4-yl)indoles | uni-muenchen.de |
| 4,6-Dibromoindoles | H2 | Pd(OAc)2/rac-BINAP | 4-Bromoindoles (via hydrodebromination) | mit.edu |
| 5-Bromoindole | 2-Iodo-5-bromopyrimidine | Pd catalyst | Heterobiaryls (via sequential borylation/Suzuki coupling) | pharmtech.com |
Besides palladium, other transition metals like copper, nickel, and cobalt have been employed to catalyze reactions involving bromoindoles. Copper-catalyzed reactions, such as the Ullmann coupling, are particularly useful for forming C-N and C-O bonds. researchgate.net For instance, the copper-catalyzed cross-coupling of indoles with protected haloindoles has been used to synthesize bisindole products. researchgate.net Nickel catalysis has emerged as a more sustainable alternative to palladium for certain cross-coupling reactions, including the Suzuki-Miyaura coupling of bromoindoles. rsc.org Cobalt-catalyzed reactions have also been explored for the synthesis of indoles. mdpi.com These alternative metal catalysts often offer different reactivity and selectivity profiles compared to palladium, expanding the synthetic chemist's toolbox. acs.orgacs.org
In recent years, there has been a growing interest in developing metal-free cross-coupling reactions to address the cost and toxicity concerns associated with transition metals. cas.cn While still less common than their metal-catalyzed counterparts, some metal-free strategies have been reported for the functionalization of indoles. These methods often rely on the use of strong bases or photochemical or electrochemical activation. mdpi.com For example, a transition-metal-free synthesis of 2-bromoindoles has been achieved through a Cs2CO3-promoted intramolecular cyclization. acs.org Another approach involves an electrochemical method for the bromination of the indole C-H bond, obviating the need for transition metal catalysts and chemical oxidants. mdpi.com These developing strategies hold promise for more environmentally friendly and sustainable syntheses of indole derivatives in the future.
Other Transition Metal-Mediated Transformations
Cascade and Annulation Reactions for Polycyclic Systems
There is a lack of available scientific literature demonstrating the use of this compound in cascade and annulation reactions to produce fused indole architectures. Synthetic strategies for these systems typically employ other precursors. For instance, palladium-catalyzed reactions of bromide-substituted 2-alkynylaniline derivatives are used to synthesize indeno[1,2-b]indoles. chemistryviews.org Similarly, other approaches involve the cyclization of different bromoindole isomers or alternative starting materials, which leverage the stability and reactivity of C-Br bonds for forming new rings. rsc.orgmdpi.comresearchgate.net
The scientific literature does not provide significant examples of this compound being used as a direct precursor for spiro or bridged indole derivatives. The construction of these complex three-dimensional scaffolds is typically achieved through different synthetic routes. Methods for synthesizing spiro-indoles include the dearomatization of N-arenesulfonylindoles dicp.ac.cn or the rearrangement of polycyclic indoles. google.com The synthesis of spiro[indole-thiazolidine]spiro[indole-pyrans], for example, begins with N-(bromoalkyl)indol-2,3-diones, where the bromoalkyl chain facilitates the spirocyclization, not a bromine on the indole nitrogen. researchgate.net
Synthesis of Fused Indole Architectures
Role in the Synthesis of N-Substituted Indole Pharmacophores
The use of this compound for the synthesis of other N-substituted indole pharmacophores is not a chemically logical or documented strategy. The synthesis of N-substituted indoles almost invariably starts with an indole bearing an N-H bond, which can then be alkylated, acylated, or arylated.
While various C-bromoindoles (e.g., 4-bromoindole, 5-bromoindole) are common starting materials for pharmacophores, the bromine atom serves as a handle for further functionalization on the carbocyclic ring, while the nitrogen atom is substituted in a separate step. nih.govnih.gov For instance, a tandem reaction involving the N-alkylation of 4-bromoindole followed by a Heck coupling reaction at the C4-Br position has been used to create potent αvβ3 antagonists. nih.gov This highlights the distinct roles of C-Br and N-H functionalities in building complex pharmacophores. There is no evidence to suggest that this compound is used as an intermediate to generate other N-substituted derivatives.
Spectroscopic and Structural Characterization of 1 Bromoindole and Its Transformation Products
Elucidation of Molecular Structure by Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 1-bromoindole, both ¹H and ¹³C NMR spectroscopy provide critical information about the electronic environment of each hydrogen and carbon atom, respectively.
While specific experimental NMR data for this compound is not extensively reported in the literature, the expected chemical shifts and coupling constants can be inferred from the well-documented spectra of indole (B1671886) and its various bromo-substituted isomers. nih.govnih.govchemicalbook.comchemicalbook.comresearchgate.net The substitution of the N-H proton with a bromine atom is expected to induce notable changes in the chemical shifts of the pyrrole (B145914) ring protons and carbons, as well as those on the benzene (B151609) ring due to electronic effects.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, the signals for the protons on the indole ring are expected to appear in distinct regions. The proton at the C2 position would likely be the most downfield-shifted proton of the pyrrole ring due to the influence of the adjacent electronegative nitrogen and the bromine atom. The proton at C3 would resonate at a slightly higher field. The protons on the benzene ring (C4-C7) would exhibit complex splitting patterns (multiplets) characteristic of a disubstituted benzene system.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The introduction of bromine at the N1 position is anticipated to cause a significant downfield shift for the adjacent C2 and C7a carbons compared to unsubstituted indole. The chemical shifts of the other carbon atoms would also be influenced, albeit to a lesser extent.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | - |
| 2 | 7.30 - 7.50 | 125.0 - 127.0 |
| 3 | 6.60 - 6.80 | 103.0 - 105.0 |
| 3a | - | 128.0 - 130.0 |
| 4 | 7.60 - 7.80 | 121.0 - 123.0 |
| 5 | 7.10 - 7.30 | 122.0 - 124.0 |
| 6 | 7.10 - 7.30 | 120.0 - 122.0 |
| 7 | 7.50 - 7.70 | 112.0 - 114.0 |
| 7a | - | 135.0 - 137.0 |
Note: The values in this table are estimates based on data from related indole compounds and general NMR principles. Actual experimental values may vary.
Confirmation of Connectivity and Purity by Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
For this compound (C₈H₆BrN), the mass spectrum would be characterized by a molecular ion peak [M]⁺. A key feature would be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info This results in two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units. docbrown.info
Fragmentation Pattern
The fragmentation of the this compound molecular ion under electron ionization would likely proceed through several pathways. libretexts.orgmiamioh.educhemguide.co.uk The weakest bond in the molecule is the N-Br bond, and its cleavage would result in the loss of a bromine radical (•Br), leading to a significant fragment ion corresponding to the indole cation. Other potential fragmentation pathways could involve the loss of HCN from the pyrrole ring, a characteristic fragmentation of indoles. nist.gov
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| m/z Value | Corresponding Ion | Interpretation |
| 197/195 | [C₈H₆BrN]⁺ | Molecular ion peak (M⁺, M+2⁺) showing the characteristic 1:1 bromine isotope pattern. |
| 116 | [C₈H₆N]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |
| 89 | [C₇H₅]⁺ | Loss of HCN from the [C₈H₆N]⁺ fragment. |
Note: The relative intensities of the fragment ions would depend on the ionization energy and the specific mass spectrometer conditions.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netamericanpharmaceuticalreview.comnih.govacs.orgspectroscopyonline.comnist.gov These two techniques are complementary, as some vibrations may be more prominent in one type of spectrum than the other. mt.com
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands corresponding to the various stretching and bending vibrations of its chemical bonds. The absence of a sharp N-H stretching band, typically seen around 3400 cm⁻¹ in unsubstituted indoles, would be a key indicator of substitution at the nitrogen atom. researchgate.net The spectrum would be dominated by C-H stretching vibrations of the aromatic and pyrrolic rings, C=C stretching vibrations of the aromatic system, and various fingerprint region bands corresponding to C-N stretching and C-H bending vibrations.
Raman Spectroscopy
The Raman spectrum of this compound would also provide valuable structural information. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra. The C-Br stretching vibration, expected at lower frequencies, should also be observable.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| C=C Stretch (Aromatic) | 1600 - 1450 | 1600 - 1450 |
| C-N Stretch | 1350 - 1250 | 1350 - 1250 |
| C-H Bend (out-of-plane) | 900 - 700 | 900 - 700 |
| C-Br Stretch | 600 - 500 | 600 - 500 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. acs.orgiucr.orgacs.orgresearchgate.netresearchgate.netmdpi.comtandfonline.comajol.info This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.
While a specific crystal structure for this compound has not been found in the searched literature, analysis of related bromoindole derivatives allows for a prediction of its likely solid-state conformation. researchgate.netmdpi.comajol.info It is expected that the indole ring system would be essentially planar. The bromine atom would be covalently bonded to the nitrogen atom, and the crystal packing would likely be influenced by intermolecular interactions such as van der Waals forces and potentially weak C-H···Br or C-H···π interactions. A full X-ray diffraction analysis would be required to definitively determine these structural parameters for this compound.
Theoretical and Computational Investigations of 1 Bromoindole
Quantum Chemical Analysis of Electronic Structure and Reactivity
Quantum chemical methods are fundamental in elucidating the intrinsic properties of 1-bromoindole at the molecular level. These calculations offer a quantitative description of its electronic landscape and reactivity patterns.
Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com For this compound, the distribution and energy of these orbitals dictate its behavior as an electrophile or nucleophile.
The HOMO, being the orbital with the highest energy containing electrons, indicates the molecule's ability to donate electrons. taylorandfrancis.com In substituted indoles, the HOMO is typically localized on the indole (B1671886) framework. mdpi.com The LUMO, the lowest energy orbital without electrons, signifies the molecule's capacity to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO is a critical parameter for molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com
Electron density mapping provides a visual representation of the electron distribution within the this compound molecule. This mapping helps in identifying electron-rich and electron-deficient regions. The nitrogen atom at position 1, being electronegative, influences the electron density across the indole ring. The bromine atom, also an electronegative substituent, further modifies this distribution through inductive and resonance effects. The molecular electrostatic potential (MEP) surface, derived from these calculations, is particularly useful for predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net
Computational studies on various bromoindoles provide comparative data on their frontier orbital energies. While specific data for this compound is not extensively published, analysis of related isomers can offer valuable insights.
Table 1: Calculated Frontier Orbital Energies for Bromoindole Isomers
| Compound | HOMO (eV) | LUMO (eV) | F.O. Gap (eV) |
|---|---|---|---|
| 2-Bromoindole | -5.50 | -0.70 | 4.80 |
| 4-Bromoindole (B15604) | -5.55 | -0.47 | 5.08 |
| 5-Bromoindole (B119039) | -5.32 | -0.65 | 4.67 |
Data extrapolated from computational studies on bromoindoles. The values can vary based on the level of theory and basis set used. mckendree.edu
For instance, in a substitution reaction at the indole nitrogen, computational models can predict the feasibility of the reaction by calculating the Gibbs free energy change (ΔG). A negative ΔG indicates a spontaneous reaction. The activation energy for such a reaction would correspond to the energy of the transition state where the new bond is forming and the N-Br bond is breaking.
A study on the direct bromination of substituted indoles highlights that the first step, the overlap of the HOMO of the indole with the LUMO of Br₂, is often the rate-determining step. researchgate.net The Gibbs free energy barrier for this step is influenced by the electronic nature of the substituents. researchgate.net Although this study focuses on C-bromination, the principles can be extended to understand the reactivity of the N-H bond in indole prior to bromination.
Frontier Molecular Orbital (FMO) Theory and Electron Density Mapping
Density Functional Theory (DFT) Calculations for Ground and Transition States
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgimperial.ac.uk It is particularly effective for calculating the geometries of ground and transition states in chemical reactions. rsc.org
For this compound, DFT calculations can optimize the molecular geometry in its ground state, providing precise bond lengths and angles. These calculations have shown that for many substituted indoles, different DFT functionals (like B3LYP) combined with appropriate basis sets (like 6-311G) can yield results that are in good agreement with experimental data. mdpi.com
DFT is also crucial for locating and characterizing transition state structures. researchgate.net A transition state is a first-order saddle point on the potential energy surface, and its structure provides vital information about the reaction mechanism. The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state. rsc.org
Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. youtube.commasterorganicchemistry.com In reactions involving this compound, DFT can be used to model the regioselectivity by comparing the activation energies for reactions at different sites of the molecule. For example, in an electrophilic aromatic substitution, calculations can determine whether the attack is more favorable at the C2 or C3 position of the indole ring, even with the nitrogen being substituted.
Stereoselectivity, the preferential formation of one stereoisomer over others, can also be modeled using DFT. masterorganicchemistry.comchemistrydocs.com By calculating the energies of the different diastereomeric or enantiomeric transition states, one can predict the major stereoisomer formed in a reaction. chemistrydocs.com For reactions involving a chiral center near the this compound moiety, DFT can help rationalize the observed stereochemical outcome.
The nature of substituents on the indole ring significantly influences its reactivity. rsc.org Electron-donating groups generally increase the nucleophilicity of the indole, making it more reactive towards electrophiles, while electron-withdrawing groups have the opposite effect. rsc.orgnih.gov
Modeling Regioselectivity and Stereoselectivity in Reactions
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.govyoutube.com These simulations provide detailed information about the conformational flexibility of molecules and their interactions with other molecules, such as solvents or reactants. nih.gov
For this compound, MD simulations can explore its conformational landscape. While the indole ring itself is rigid, rotation around single bonds in any potential side chains could be studied. More importantly, MD simulations can shed light on the non-covalent interactions that govern how this compound interacts with its environment. These interactions include hydrogen bonds (if applicable with other molecules), van der Waals forces, and electrostatic interactions. libretexts.orgatlanticoer-relatlantique.cauvm.edu
Understanding these intermolecular interactions is crucial for predicting the behavior of this compound in different solvents and its ability to bind to biological targets or catalysts. For instance, MD simulations could model the interaction of this compound within the active site of an enzyme or in a solvent box to understand its solvation properties.
Chemoinformatics and Machine Learning Approaches in this compound Research
The application of computational tools, specifically chemoinformatics and machine learning, has become instrumental in modern drug discovery and materials science. In the context of this compound and its related isomers, these approaches offer powerful methods for predicting molecular properties, understanding structure-activity relationships, and screening large datasets to identify compounds with desired characteristics. These in silico techniques accelerate research by prioritizing synthetic targets and providing insights into the molecular basis of their functions.
Chemoinformatics Analysis
Chemoinformatics involves the use of computational methods to analyze chemical information. For bromoindole derivatives, this typically begins with the calculation of various molecular descriptors that characterize the physicochemical properties of the molecules. These descriptors are crucial for assessing a compound's potential as a drug candidate, a concept often evaluated using frameworks like Lipinski's rule of five. biorxiv.orgresearchgate.net This rule suggests that for a compound to have good oral bioavailability, it should generally meet criteria such as having a molecular weight under 500 Da, a LogP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. researchgate.net
Simulators and software such as Molinspiration, swissADME, and Osiris Property Explorer are commonly employed to calculate these properties. biorxiv.orgresearchgate.net For example, analysis of 5-bromoindole-3-carboxaldehyde, a related bromoindole, shows that it conforms to Lipinski's rules, indicating a favorable profile for potential therapeutic use. biorxiv.orgresearchgate.net The topological polar surface area (TPSA) is another key descriptor, with values below 140 Ų suggesting good cell penetration potential. biorxiv.orgresearchgate.net Chemoinformatic analysis of marine natural product databases has also guided the exploration of bromoindole-containing scaffolds, identifying them as privileged structures for synthesis and further biological evaluation. mdpi.com
Below is a table showcasing typical chemoinformatic properties calculated for a representative bromoindole compound, illustrating the data used to assess its drug-like potential.
Table 1: Example Chemoinformatic Properties of a Bromoindole Derivative (5-Bromoindole-3-carboxaldehyde)
This interactive table provides key molecular descriptors calculated using chemoinformatic tools. biorxiv.orgresearchgate.net Sort the data by clicking on the headers.
| Property | Value | Lipinski's Rule Guideline | Conformance |
| Molecular Weight (MW) | < 223.05 Da | < 500 Da | Yes |
| LogP (Octanol/Water Partition) | 2.66 | < 5 | Yes |
| Hydrogen Bond Donors | 1 | < 5 | Yes |
| Hydrogen Bond Acceptors | 2 | < 10 | Yes |
| Topological Polar Surface Area (TPSA) | 32.86 Ų | < 140 Ų | Yes |
Machine Learning Approaches
Machine learning (ML) models have significantly advanced the rational design of novel compounds by learning from existing data to predict the properties of new molecules. researchgate.net In the study of bromoindoles and their derivatives, Quantitative Structure-Activity Relationship (QSAR) modeling is a predominant machine learning technique. nih.govmdpi.com QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comresearchgate.net
The development of a QSAR model involves several steps. First, a dataset of compounds with known activities (e.g., inhibitory concentrations, IC₅₀) is compiled. mdpi.com This dataset is then randomly divided into a training set, used to build the model, and a test set, used to validate its predictive accuracy. mdpi.comresearchgate.net Various ML algorithms can be used to generate the model, including Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Random Forest (RF). researchgate.netresearchgate.net
These validated QSAR models are then employed for virtual screening of large chemical databases to identify novel compounds that are predicted to be active. unl.pt This approach has been successfully used to identify bromoindole derivatives as potential inhibitors of the SARS-CoV-2 main protease. unl.pt In one study, a QSAR classification model was built using thousands of molecules and then used to screen a database of marine natural products, leading to the identification of two bromoindole derivatives as promising leads. unl.pt Similarly, QSAR models based on indeno[1,2-b]indole (B1252910) structures, including dibromo-substituted analogs, were developed to predict their inhibitory activity against Casein kinase II (CK2), a target in cancer therapy. nih.govmdpi.com These computational models not only predict activity but also provide insights into the structural features—such as hydrophobic interactions or the presence of electron-withdrawing groups—that are critical for a compound's function. researchgate.net
The table below summarizes various applications of machine learning and QSAR in the study of bromoindole-related structures.
Table 2: Applications of Machine Learning in Research on Bromoindole Derivatives
This interactive table summarizes key studies where machine learning models were used to investigate bromoindole-containing scaffolds. Sort by clicking on the headers.
| Study Focus | ML / QSAR Model Type | Key Findings / Predictions | Reference(s) |
| CK2 Inhibition | QSAR model based on indeno[1,2-b]indoles | A model was developed to predict the IC₅₀ values of new derivatives. 1,3-dibromo-5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione was identified as a potent inhibitor. | nih.govmdpi.com |
| SARS-CoV-2 Mpro Inhibition | QSAR classification model and molecular docking | A QSAR model predicted marine natural products active against SARS-CoV-2. Two bromoindole derivatives were proposed as promising drug-like leads. | unl.pt |
| Anticancer Activity | QSAR using Multiple Linear Regression (MLR) | A QSAR model was generated from a dataset of indole derivatives to predict anticancer activity against the A498 cell line and guide the design of new compounds. | researchgate.net |
| EGFR Inhibition | 3D-QSAR | Models were developed to understand the structural requirements for EGFR inhibition by thieno[2,3-d] frontiersin.orgresearchgate.netnih.govtriazine derivatives, highlighting the impact of various functional groups. | researchgate.net |
Compound Index
Q & A
Q. What are the most reliable synthetic routes for 1-Bromoindole, and how can researchers optimize reaction conditions?
- Methodological Answer : A common route involves reacting aniline derivatives (e.g., 3-bromophenylformaldehyde) with silver nitrate (AgNO₃) in dimethyl sulfoxide (DMSO) at 30°C, yielding this compound with a 48% isolated yield . Optimization strategies include:
- Parameter variation : Adjusting temperature, solvent polarity, and stoichiometric ratios of reagents.
- Analytical validation : Monitoring reaction progress via TLC or HPLC to identify intermediate phases.
- Control experiments : Testing alternative catalysts (e.g., CuI) to improve regioselectivity and reduce side products.
- Key considerations : Ensure purity by recrystallization or column chromatography and validate using NMR (¹H/¹³C) and mass spectrometry .
Q. How should researchers address discrepancies in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions often arise from solvent effects, impurities, or instrumental calibration. To resolve this:
- Standardization : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) for NMR .
- Cross-validation : Compare data with computational predictions (DFT calculations) or literature from peer-reviewed journals (e.g., Medicinal Chemistry Research) .
- Replication : Reproduce synthesis and characterization steps from primary sources to verify reproducibility .
Q. What are the best practices for ensuring the purity of this compound in catalytic studies?
- Methodological Answer :
- Chromatographic techniques : Use silica gel column chromatography with gradients of ethyl acetate/hexane.
- Spectroscopic thresholds : Require ≥95% purity via ¹H NMR (integration of aromatic protons) and HPLC (retention time consistency) .
- Elemental analysis : Confirm Br content via combustion analysis or X-ray crystallography for unambiguous structural confirmation .
Advanced Research Questions
Q. How can researchers design experiments to probe the mechanistic role of this compound in cross-coupling reactions?
- Methodological Answer :
- Isotopic labeling : Substitute ¹H with deuterium at specific positions to track bond cleavage/formation via kinetic isotope effects.
- In situ monitoring : Use techniques like IR spectroscopy or ESI-MS to detect transient intermediates (e.g., Pd-π-allyl complexes) .
- Computational modeling : Perform DFT studies to map transition states and identify rate-determining steps (software: Gaussian, ORCA) .
Q. What strategies are effective for resolving contradictions between computational predictions and experimental results in this compound reactivity?
- Methodological Answer :
- Error analysis : Assess approximations in computational models (e.g., solvent effects omitted in gas-phase calculations).
- Experimental refinement : Vary reaction conditions (e.g., solvent dielectric constant) to align with theoretical assumptions.
- Systematic review : Conduct a scoping study to aggregate and compare datasets, identifying outliers or methodological biases .
Q. How can this compound be integrated into multi-step syntheses of bioactive indole alkaloids?
- Methodological Answer :
- Retrosynthetic planning : Use this compound as a key electrophile in Buchwald-Hartwig amination or Suzuki-Miyaura coupling.
- Scalability : Pilot reactions at 0.1–1.0 mmol scales to assess feasibility before kilogram-scale production.
- Biological testing : Pair synthetic efforts with in vitro assays (e.g., cytotoxicity screening) to validate bioactivity early in the workflow .
Q. What methodologies are recommended for analyzing the environmental stability and degradation pathways of this compound?
- Methodological Answer :
- Accelerated stability studies : Expose this compound to UV light, humidity, or elevated temperatures (40–60°C) and monitor degradation via LC-MS.
- Ecotoxicity assays : Use Daphnia magna or algal models to assess acute/chronic toxicity of breakdown products.
- Lifecycle analysis : Quantify bromine release using ion chromatography to evaluate environmental persistence .
Methodological Frameworks for Rigorous Research
- Experimental design : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with academic and practical significance .
- Data interpretation : Use PECO (Population, Exposure, Comparison, Outcome) frameworks to structure hypotheses and control variables .
- Literature integration : Conduct systematic reviews using databases like SciFinder or Web of Science to map knowledge gaps and avoid redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
